

Part 1: Nomenclature and Identification of Key Related Compounds

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Compound of Interest

Compound Name: *Methyl 4-(bromomethyl)-2-hydroxybenzoate*

CAS No.: *83908-06-9*

Cat. No.: *B3156851*

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To understand the target molecule, it is crucial to first identify its key structural relatives.

1.1. The Precursor: Methyl 2-hydroxy-4-methylbenzoate

This compound is the logical starting material for the synthesis of the target molecule.

- Synonyms: Methyl 4-methylsalicylate[1]
- CAS Number: 57556-31-7[1]
- Molecular Formula: C₉H₁₀O₃[1]
- Molecular Weight: 166.17 g/mol [1]

1.2. The Structural Analog: Methyl 4-(bromomethyl)benzoate

This widely used intermediate shares the key bromomethylbenzoyl scaffold, but lacks the 2-hydroxy group. Its chemistry provides valuable insights into the potential applications of our

target molecule.

- Synonyms: 4-(Bromomethyl)benzoic acid methyl ester, 4-(Carbomethoxy)benzyl bromide, 4-(Methoxycarbonyl)benzyl bromide, Methyl p-(Bromomethyl)benzoate[2][3]
- CAS Number: 2417-72-3[2][4]
- Molecular Formula: $C_9H_9BrO_2$ [2][4]
- Molecular Weight: 229.07 g/mol [2][4]

Part 2: Physicochemical Properties

The following table summarizes the known properties of the precursor and the structural analog, which can be used to predict the properties of "methyl 2-hydroxy-4-(bromomethyl)benzoate".

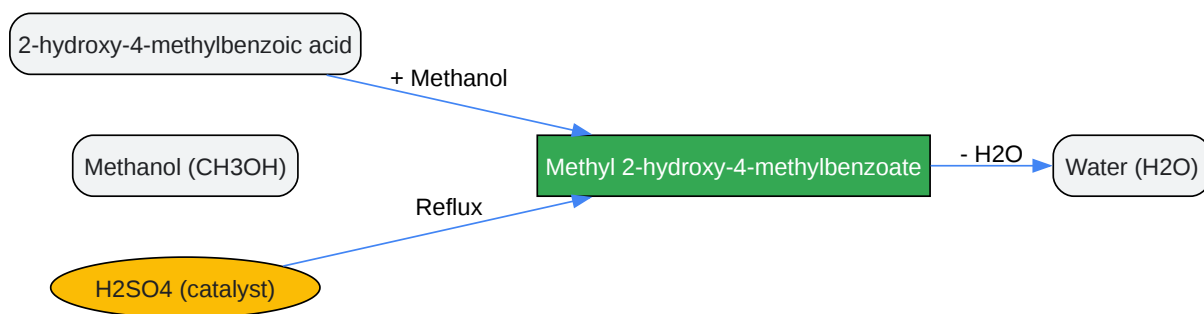
Property	Methyl 2-hydroxy-4-methylbenzoate	Methyl 4-(bromomethyl)benzoate	Predicted: Methyl 2-hydroxy-4-(bromomethyl)benzoate
Molecular Formula	C ₉ H ₁₀ O ₃ [1]	C ₉ H ₉ BrO ₂ [2][4]	C ₉ H ₉ BrO ₃
Molecular Weight	166.17 g/mol [1]	229.07 g/mol [2][4]	~245.07 g/mol
Appearance	Data not available	White to off-white solid	Likely a solid at room temperature
Melting Point	Data not available	57-58 °C	Expected to be higher than the analog due to the hydroxyl group allowing for hydrogen bonding.
Boiling Point	Data not available	130-135 °C at 2 mmHg	Likely higher than the analog due to increased molecular weight and hydrogen bonding.
Solubility	Data not available	Insoluble in water, soluble in organic solvents like CCl ₄ [5]	Expected to have low water solubility but good solubility in polar organic solvents.

Part 3: Synthesis and Reaction Mechanisms

A plausible synthetic route to obtain methyl 2-hydroxy-4-(bromomethyl)benzoate would involve a two-step process starting from 2-hydroxy-4-methylbenzoic acid.

3.1. Step 1: Fischer Esterification

The first step is the esterification of the carboxylic acid group of 2-hydroxy-4-methylbenzoic acid using methanol in the presence of an acid catalyst, typically sulfuric acid.

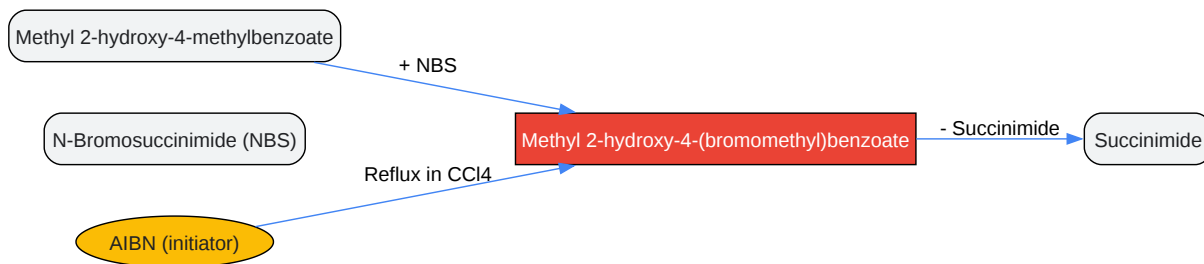


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Caption: Fischer Esterification of 2-hydroxy-4-methylbenzoic acid.

3.2. Step 2: Benzylic Bromination

The second step involves the free-radical bromination of the benzylic methyl group of methyl 2-hydroxy-4-methylbenzoate. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) and a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.[5]



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Caption: Free-Radical Bromination of the Benzylic Methyl Group.

Part 4: Applications in Research and Drug Development

While specific applications for methyl 2-hydroxy-4-(bromomethyl)benzoate are not documented, the reactivity of the bromomethyl group in its structural analog, methyl 4-(bromomethyl)benzoate, points to its significant potential as a versatile intermediate in organic synthesis and medicinal chemistry.

4.1. Intermediate in Organic Synthesis

Methyl 4-(bromomethyl)benzoate is a key building block for introducing a methyl benzoate moiety onto other molecules.^[5] It is widely used in the synthesis of dendritic polymers, cage compounds, and fullerenes.^[5]

4.2. Role in Drug Discovery

The bromomethyl group is a reactive handle that allows for the covalent attachment of the molecule to other chemical entities. This is a common strategy in the development of:

- **Linkers for Solid-Phase Synthesis:** The related compound, 4-(bromomethyl)benzoic acid, is a precursor for Wang-type resins, which are fundamental supports in combinatorial chemistry and the solid-phase synthesis of small molecule libraries for high-throughput screening.^[6]
- **Pharmaceutical Ingredients:** Methyl 4-(bromomethyl)benzoate is used in the preparation of potential anti-HIV agents and as a catalyst in the synthesis of aldose reductase inhibitors.^[3] It is also an intermediate in the synthesis of the antihypertensive drug Eprosartan Mesylate.^[2]

The presence of the 2-hydroxy group in our target molecule adds another layer of functionality, allowing for further modifications such as etherification, which is a common tactic in drug design to alter a compound's solubility, lipophilicity, and ability to bind to its target.

Part 5: Experimental Protocols

The following is a generalized, field-proven protocol for the synthesis of a bromomethylbenzoate derivative, which can be adapted for the synthesis of methyl 2-hydroxy-4-(bromomethyl)benzoate.

Synthesis of Methyl 4-(bromomethyl)benzoate from Methyl 4-methylbenzoate^[5]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (1 equivalent) in carbon tetrachloride (CCl₄).
- **Addition of Reagents:** Add N-bromosuccinimide (NBS) (0.9 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) (e.g., 0.03 equivalents) to the solution.
- **Reaction Conditions:** Heat the mixture to reflux (approximately 77°C) and maintain for 4-7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- **Purification:** The filtrate is concentrated under reduced pressure to yield the crude product, which can then be purified by recrystallization or silica gel column chromatography to afford pure methyl 4-(bromomethyl)benzoate.

Part 6: Spectroscopic Characterization

The identity and purity of the synthesized "methyl 2-hydroxy-4-(bromomethyl)benzoate" would be confirmed using standard spectroscopic techniques. The expected key signals are inferred from the known spectra of related compounds.

- **¹H NMR:** The spectrum would be expected to show a characteristic singlet for the benzylic protons (CH₂Br) around 4.5 ppm, a singlet for the methyl ester protons (OCH₃) around 3.9 ppm, and distinct signals for the aromatic protons.
- **¹³C NMR:** The spectrum would show a peak for the benzylic carbon (CH₂Br) around 32 ppm, the ester carbonyl carbon around 166 ppm, and the aromatic carbons at their characteristic shifts.
- **Infrared (IR) Spectroscopy:** Key vibrational bands would include a broad O-H stretch from the hydroxyl group around 3200 cm⁻¹, a strong C=O stretch from the ester carbonyl group around 1700 cm⁻¹, and C-Br stretching vibrations.

References

- PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [[Link](#)]
- PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [[Link](#)]

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